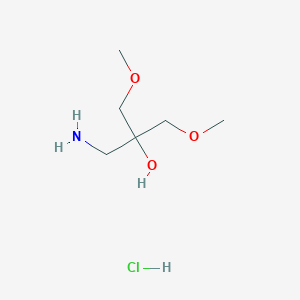
1-Amino-3-methoxy-2-(methoxymethyl)propan-2-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Amino-3-methoxy-2-(methoxymethyl)propan-2-ol;hydrochloride” is a chemical compound with the CAS Number: 2375274-31-8 . It has a molecular weight of 185.65 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H15NO3.ClH/c1-9-4-6(8,3-7)5-10-2;/h8H,3-5,7H2,1-2H3;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Unfortunately, more detailed physical and chemical properties are not available in the sources I have access to.Mecanismo De Acción
1-Amino-3-methoxy-2-(methoxymethyl)propan-2-ol;hydrochloride functions as a nucleophile and can react with electrophiles to form covalent bonds. This property makes it useful in many chemical reactions, including peptide synthesis and the formation of small molecule inhibitors. Additionally, this compound has been shown to have some activity as an inhibitor of protein tyrosine phosphatases, which are involved in many cellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have some biochemical and physiological effects in vitro, including the ability to inhibit protein tyrosine phosphatases and the ability to form covalent bonds with electrophiles. However, its effects in vivo are less well understood and require further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Amino-3-methoxy-2-(methoxymethyl)propan-2-ol;hydrochloride has several advantages for use in lab experiments, including its ability to act as a chiral auxiliary and its usefulness as a building block for the synthesis of other compounds. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the use of 1-Amino-3-methoxy-2-(methoxymethyl)propan-2-ol;hydrochloride in scientific research. One potential area of study is the development of new methods for the synthesis of this compound and its derivatives, allowing for the production of new compounds with novel properties. Additionally, further research is needed to understand the biochemical and physiological effects of this compound in vivo, which could lead to the development of new therapeutic agents. Finally, the use of this compound in combination with other compounds could lead to the development of new drug discovery strategies.
Métodos De Síntesis
1-Amino-3-methoxy-2-(methoxymethyl)propan-2-ol;hydrochloride can be synthesized through a multi-step process involving the reaction of alanine with formaldehyde and methanol. The resulting product is then treated with hydrochloric acid to yield this compound hydrochloride. This synthesis method has been used successfully in many laboratories and has been optimized over the years to increase yield and purity.
Aplicaciones Científicas De Investigación
1-Amino-3-methoxy-2-(methoxymethyl)propan-2-ol;hydrochloride has been used in a variety of scientific research applications, including drug discovery, biochemistry, and molecular biology. It is often used as a starting material for the synthesis of other compounds, including peptides and small molecules. Additionally, this compound has been used as a chiral auxiliary in asymmetric synthesis, allowing for the production of enantiomerically pure compounds.
Safety and Hazards
Propiedades
IUPAC Name |
1-amino-3-methoxy-2-(methoxymethyl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3.ClH/c1-9-4-6(8,3-7)5-10-2;/h8H,3-5,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQFXJIOOCYCMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN)(COC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-chloro-N-(3-ethoxypropyl)-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2459375.png)
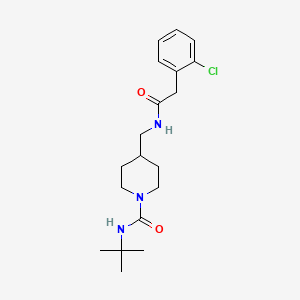
![N-butyl-N'-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]urea](/img/structure/B2459377.png)
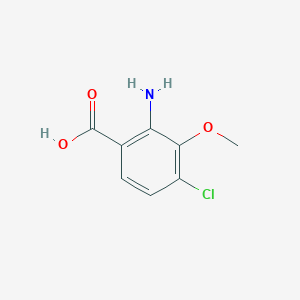
![6,8-dimethoxy-1-(2-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2459381.png)
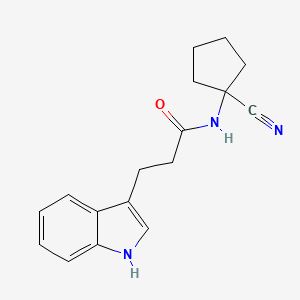

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2459385.png)
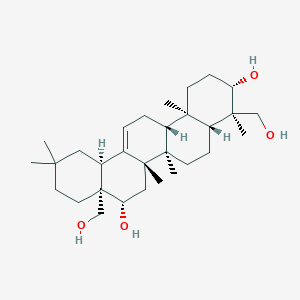
![2-hydroxy-8-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2459388.png)
![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,3-thiazole](/img/structure/B2459389.png)
![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2459390.png)
![6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B2459391.png)

